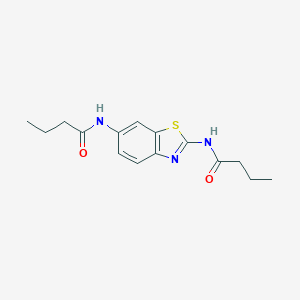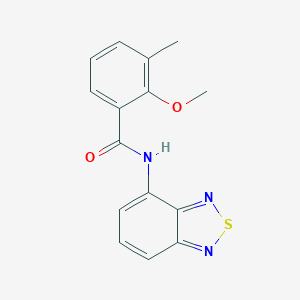![molecular formula C15H20ClN3OS B251105 N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide](/img/structure/B251105.png)
N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, which has led to its use in scientific research.
Scientific Research Applications
Synthesis and Biological Activity : A study by Raza et al. (2019) focused on synthesizing various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which includes compounds similar to N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide. These compounds were found to inhibit mushroom tyrosinase and reduce pigmentation in zebrafish, indicating potential applications in depigmentation therapies with minimal side effects (Raza et al., 2019).
Heterocyclic Synthesis : Fadda et al. (2015) reviewed the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, which are structurally related to this compound. These compounds are used as precursors for creating heterocyclic compounds, showing the compound's significance in synthetic chemistry (Fadda et al., 2015).
Cannabinoid Receptor Agonists : Chu et al. (2009) discovered a series of CB2 ligands where the phenyl ring was replaced with a pyridine ring, leading to potent and selective CB2 agonists. This research highlights the potential therapeutic applications of related compounds in treating neuropathic pain (Chu et al., 2009).
Enzyme Inhibition : Mathew et al. (2015) synthesized N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) Butanamide Derivatives and evaluated them as alpha-amylase inhibitors. This indicates potential applications in managing conditions like diabetes (Mathew et al., 2015).
Neuroprotective Agents : González-Muñoz et al. (2011) reported on N-acylaminophenothiazines as neuroprotective agents, which include compounds structurally similar to the one . These compounds showed potential in treating Alzheimer's disease due to their ability to protect neurons and inhibit butyrylcholinesterase (González-Muñoz et al., 2011).
Properties
Molecular Formula |
C15H20ClN3OS |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
N-[(3-chloro-2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C15H20ClN3OS/c1-2-6-13(20)18-15(21)17-12-8-5-7-11(16)14(12)19-9-3-4-10-19/h5,7-8H,2-4,6,9-10H2,1H3,(H2,17,18,20,21) |
InChI Key |
AOWRQRVBAUXZMU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCC2 |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCC2 |
solubility |
0.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)



![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

